molecular formula C15H21N3O B11739939 N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11739939
M. Wt: 259.35 g/mol
InChI Key: OCIIOZLZSZKWSC-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a methoxyphenyl group, a methyl group, and a propyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 3-methoxybenzylamine with 3-methyl-1-propyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine group.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propyl-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a methoxyphenyl group, a methyl group, and a propyl group attached to a pyrazole ring makes it a versatile compound for various applications in scientific research and industry.

Properties

Molecular Formula

C15H21N3O

Molecular Weight

259.35 g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]-3-methyl-1-propylpyrazol-4-amine

InChI

InChI=1S/C15H21N3O/c1-4-8-18-11-15(12(2)17-18)16-10-13-6-5-7-14(9-13)19-3/h5-7,9,11,16H,4,8,10H2,1-3H3

InChI Key

OCIIOZLZSZKWSC-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C(=N1)C)NCC2=CC(=CC=C2)OC

Origin of Product

United States

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